molecular formula C14H14O3 B186802 Dihydroresveratrol CAS No. 151363-17-6

Dihydroresveratrol

Cat. No.: B186802
CAS No.: 151363-17-6
M. Wt: 230.26 g/mol
InChI Key: HITJFUSPLYBJPE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Dihydroresveratrol can be synthesized through the hydrogenation of trans-resveratrol. This process involves the addition of hydrogen to the double bond of trans-resveratrol, typically using a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at room temperature .

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation. Specific strains of gut microflora are used to convert trans-resveratrol into this compound through hydrogenation . This method is advantageous due to its efficiency and the ability to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

Dihydroresveratrol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidation products.

    Reduction: The compound can be reduced further to form dihydro derivatives.

    Substitution: It can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.

    Substitution: Various reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid) are used under controlled conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or other substituted derivatives.

Properties

IUPAC Name

5-[2-(4-hydroxyphenyl)ethyl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h3-9,15-17H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITJFUSPLYBJPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC2=CC(=CC(=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60973983
Record name Dihydroresveratrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60973983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58436-28-5
Record name Dihydroresveratrol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58436-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydroresveratrol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058436285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydroresveratrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60973983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Benzenediol, 5-[2-(4-hydroxyphenyl)ethyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIHYDRORESVERATROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CBY43AY0TT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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